molecular formula C25H27FN4O3 B1683797 Cediranib CAS No. 288383-20-0

Cediranib

Cat. No.: B1683797
CAS No.: 288383-20-0
M. Wt: 450.5 g/mol
InChI Key: XXJWYDDUDKYVKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cediranib (AZD2171) is an orally administered small-molecule tyrosine kinase inhibitor (TKI) that selectively targets vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3), platelet-derived growth factor receptor (PDGFR-β), and c-Kit . Its primary mechanism of action involves blocking angiogenesis by inhibiting VEGF signaling, a critical pathway for tumor vascularization and growth. This compound has been investigated in multiple cancers, including glioblastoma, colorectal, ovarian, prostate, and biliary tract cancers .

Key clinical trials, such as the ICON6 trial in recurrent ovarian cancer, demonstrated that this compound combined with chemotherapy significantly improved progression-free survival (PFS) compared to placebo (11.0 vs. 8.7 months; p = 0.032) . However, its efficacy varies across tumor types, with mixed results in colorectal and biliary tract cancers .

Chemical Reactions Analysis

Cediranib undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, potentially altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can result in various substituted analogs of this compound .

Scientific Research Applications

2.1. Ovarian Cancer

Cediranib has been investigated extensively in the treatment of ovarian cancer, particularly in patients with recurrent disease.

  • Study Overview : A phase II trial evaluated this compound's efficacy as a single agent in platinum-resistant recurrent ovarian cancer.
  • Results : The study reported an objective response rate of 15.3% with a median progression-free survival (PFS) of 5.1 months and overall survival (OS) of 13.2 months among heavily pretreated patients .
StudyObjective Response RateMedian PFSMedian OS
Phase II Trial15.3%5.1 months13.2 months

2.2. Endometrial Cancer

In a separate phase II study focusing on recurrent endometrial cancer, this compound demonstrated promising results.

  • Study Overview : The study enrolled patients to assess the activity and tolerability of this compound.
  • Results : A partial response was observed in 12.5% of patients, with a median PFS of 3.65 months and OS of 12.5 months .
StudyObjective Response RateMedian PFSMedian OS
Phase II Trial12.5%3.65 months12.5 months

2.3. Pediatric Applications

This compound has also been studied in pediatric populations, particularly for metastatic alveolar soft part sarcoma (ASPS).

  • Study Overview : A phase II trial aimed to evaluate the efficacy of this compound in children with metastatic ASPS.
  • Results : The study found that the pediatric dosing was approximately 30% lower than adult dosing, which may have contributed to a lack of significant response .

Combination Therapies

This compound's potential is further enhanced when combined with other therapeutic agents.

3.1. Combination with Olaparib

A notable study examined the combination of this compound with olaparib in non-germline BRCA-mutated ovarian cancer patients.

  • Results : This combination therapy showed an objective response rate of 15.6%, indicating that it may provide benefits for patients who have limited treatment options .

Safety and Tolerability

Across various studies, this compound has been generally well tolerated, with manageable side effects:

  • Common adverse effects include hypertension, fatigue, and gastrointestinal disturbances.
  • Serious toxicities (grade 4 or higher) were infrequently reported, suggesting a favorable safety profile for further exploration .

Comparison with Similar Compounds

Cediranib vs. Bevacizumab

Mechanism :

  • This compound : Targets VEGFR-1/2/3, PDGFR-β, and c-Kit .
  • Bevacizumab: Monoclonal antibody targeting circulating VEGF-A .

Clinical Efficacy in Colorectal Cancer :

Parameter This compound (20 mg) + mFOLFOX6 This compound (30 mg) + mFOLFOX6 Bevacizumab + mFOLFOX6
Median PFS (months) 5.8 7.2 7.8
Dose Reduction Rate (%) 12.9 37.0 10.6
Treatment Duration (days) 150 163 190

Bevacizumab demonstrated superior PFS and tolerability compared to this compound in the HORIZON II trial. Patients receiving bevacizumab also achieved higher mFOLFOX6 dose intensity .

This compound vs. Olaparib (PARP Inhibitor)

Combination Therapy in Ovarian Cancer :

  • This compound + Olaparib : In a phase II trial, the combination improved median PFS compared to olaparib alone (17.7 vs. 9.0 months; p = 0.005) in platinum-sensitive recurrent ovarian cancer, particularly in BRCA wild-type patients .
  • Mechanistic Synergy : this compound suppresses VEGF-driven angiogenesis, while olaparib inhibits DNA repair via PARP blockade. This dual targeting reduces tumor hypoxia and enhances PARP inhibitor efficacy .

chemotherapy in platinum-resistant ovarian cancer, highlighting context-dependent efficacy .

This compound vs. Docetaxel (Chemotherapy)

Prostate Cancer with Bone Metastasis :

  • This compound : Reduced intraosseous tumor growth and bone remodeling in PDGF D-positive prostate cancer models. Combined with docetaxel, it enhanced antitumor activity by 40% compared to docetaxel alone .
  • Docetaxel : Standard chemotherapy with myelosuppression and neuropathy as key toxicities.

Key Research Findings

Pharmacokinetics and Biomarkers

  • This compound Pharmacokinetics : Dose-dependent increases in Cmax and AUC (e.g., 30 mg dose: Cmax = 77.58 nmol/L; AUC = 870.29 ng·h/mL) .
  • Biomarker Signatures : Baseline serum proteins (e.g., IL-8, VEGF) predict clinical outcomes in metastatic colorectal cancer patients treated with this compound + chemotherapy .

Resistance Mechanisms

  • This compound reverses multidrug resistance (MDR) by inhibiting ATP-binding cassette transporters (ABCB1, ABCC1). At 1.5 μM, it increased intracellular doxorubicin accumulation by 9.7-fold in ABCB1-overexpressing cells .

Negative Trials

  • Biliary Tract Cancer (ABC-03 Trial) : this compound + chemotherapy improved tumor response rates (26 vs. 10 responders) but failed to prolong survival (median OS: 14 vs. 12 months; p = 0.28) .
  • Colorectal Cancer (HORIZON II): No OS benefit (HR = 1.03; p = 0.7) despite improved PFS in earlier studies .

Biological Activity

Cediranib is a potent oral inhibitor of vascular endothelial growth factor (VEGF) signaling, primarily targeting all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and exhibiting additional activity against c-Kit. This compound has garnered significant attention for its antitumor and antiangiogenic properties across various cancer types. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by inhibiting the tyrosine kinase activity of VEGFRs, which are critical for angiogenesis—the formation of new blood vessels from pre-existing ones. The inhibition of VEGFR signaling disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis.

  • IC50 Values :
    • VEGFR-2: <1 nM
    • VEGFR-1: 5 nM
    • VEGFR-3: ≤3 nM
    • c-Kit: 2 nM

These values indicate this compound's high potency as a VEGF signaling inhibitor, particularly in endothelial cells where it significantly reduces proliferation in response to VEGF stimulation (IC50 = 0.4 nM) .

Preclinical Studies

In preclinical models, this compound has demonstrated significant antitumor effects. For instance, a study using the murine renal cell carcinoma (RENCA) model showed:

  • Tumor Volume Reduction : this compound treatment resulted in a 42-50% reduction in tumor size after 8 to 12 days.
  • Microvessel Density (MVD) : A 30-55% decrease in MVD was observed compared to controls.
  • Biomarkers : Plasma levels of soluble VEGF receptor-2 (sVEGFR-2) decreased significantly over time in treated mice, suggesting its potential as a surrogate marker for treatment efficacy .

Phase II Studies

This compound has been evaluated in several Phase II clinical trials:

  • Gastrointestinal Stromal Tumors (GIST) :
    • Patients received this compound at 45 mg/day .
    • Primary endpoint was assessed using 18FDG-PET scans to measure changes in tumor uptake.
    • Results indicated promising antitumor activity with manageable side effects .
  • Recurrent Glioblastoma :
    • A Phase III trial compared this compound monotherapy and its combination with lomustine against lomustine alone.
    • Although it did not meet its primary endpoint for progression-free survival (PFS), secondary endpoints showed potential benefits such as improved neurologic status and corticosteroid-sparing effects .

Summary of Clinical Findings

Study TypeCancer TypeDosePrimary EndpointResults Summary
Phase IIGIST45 mg/dayAntitumor activity via PETEvidence of antitumor activity; manageable toxicity
Phase IIIRecurrent GlioblastomaMonotherapy: 30 mg; Combination: 20 mg + LomustinePFSDid not meet primary endpoint; clinical activity noted on secondary endpoints
Phase IIAdvanced Biliary Tract Cancer20 mg/dayPFSNo significant improvement in PFS compared to placebo

Adverse Effects

This compound is associated with several adverse effects, primarily related to its antiangiogenic activity:

  • Hypertension
  • Diarrhea
  • Fatigue
  • Platelet count decrease

In clinical trials, higher grades of toxicity were observed in patients receiving this compound compared to those on placebo .

Case Studies

Several case reports have documented the use of this compound in various malignancies:

  • Ovarian Cancer :
    • Patients with recurrent ovarian cancer showed radiographic responses after treatment with this compound, supporting its use as a therapeutic option.
  • Pediatric Solid Tumors :
    • In pediatric trials, this compound demonstrated tumor growth delays in 78% of tested solid tumor xenografts, indicating its potential utility in younger populations .

Q & A

Basic Research Questions

Q. What is Cediranib’s mechanism of action in preclinical cancer models, and how is this validated experimentally?

this compound, a tyrosine kinase inhibitor, primarily targets vascular endothelial growth factor receptors (VEGFR-1, -2, -3), platelet-derived growth factor receptor (PDGFR), and c-Kit, inhibiting angiogenesis and tumor growth . Preclinical validation typically involves:

  • In vitro assays : Measuring kinase inhibition via fluorescence resonance energy transfer (FRET) or ELISA-based phosphorylation assays.
  • In vivo models : Using xenograft mice to assess tumor volume reduction and microvessel density (via CD31 immunohistochemistry) .
  • Biomarker analysis : Quantifying circulating VEGF levels or imaging techniques like dynamic contrast-enhanced MRI (DCE-MRI) to monitor vascular changes .

Q. What pharmacokinetic (PK) parameters are critical in this compound studies, and how are they measured?

Key PK parameters include:

  • Half-life (t₁/₂) : Determined through serial plasma sampling after administration.
  • Maximum concentration (Cmax) and area under the curve (AUC) : Measured via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
  • Bioavailability : Assessed by comparing oral vs. intravenous dosing in animal models. These metrics inform dosing schedules and toxicity profiles in clinical trials .

Q. Which biomarkers are commonly used to evaluate this compound’s efficacy in clinical trials?

  • Circulating VEGF and soluble VEGFR-2 : Correlate with anti-angiogenic activity.
  • Tumor perfusion metrics : DCE-MRI or CT scans quantify changes in blood flow.
  • Genetic markers : Mutations in KRAS or PIK3CA may predict resistance . Standardized protocols for biomarker collection (e.g., timing of blood draws, imaging intervals) are essential to minimize variability .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s anti-angiogenic effects while controlling for compensatory pathways?

  • Combination therapies : Pair this compound with inhibitors of alternative angiogenic pathways (e.g., FGF or HIF-1α) to block redundancy .
  • Longitudinal sampling : Collect tumor biopsies at multiple timepoints to track adaptive gene expression (e.g., RNA sequencing).
  • Control groups : Include cohorts receiving monotherapy and placebo to isolate this compound-specific effects .
  • Statistical powering : Use preclinical effect sizes (e.g., 30% tumor shrinkage) to calculate sample sizes via ANOVA or mixed-effects models .

Q. How can discrepancies between tumor response rates and survival outcomes in this compound trials be reconciled?

In the ABC-03 trial, this compound + chemotherapy improved tumor response (26 vs. 10 responders) but did not significantly extend median survival (14 vs. 12 months) . Potential explanations include:

  • Heterogeneous tumor biology : Subpopulations with intrinsic resistance may dilute survival benefits.
  • Off-target toxicity : Dose-limiting side effects (e.g., hypertension, diarrhea) may reduce treatment adherence.
  • Trial design limitations : Progression-free survival (PFS) endpoints may not capture long-term efficacy. Researchers should stratify analyses by molecular subtypes and incorporate patient-reported outcomes .

Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships in early-phase trials?

  • Continuous endpoints : Use linear regression to model relationships between dose and biomarker changes (e.g., VEGF levels).
  • Time-to-event data : Apply Cox proportional hazards models for PFS or overall survival.
  • Bayesian adaptive designs : Optimize dose escalation by integrating toxicity and efficacy data in real time . Sensitivity analyses should account for missing data (e.g., multiple imputation) .

Q. How can this compound combination therapies be optimized to manage toxicity while enhancing efficacy?

  • Sequential dosing : Administer this compound after chemotherapy to mitigate overlapping toxicities (e.g., myelosuppression).
  • Pharmacodynamic monitoring : Adjust doses based on real-time biomarker feedback (e.g., blood pressure for hypertension).
  • Synergy screens : High-throughput combinatorial drug testing (e.g., this compound + PARP inhibitors) identifies synergistic pairs with lower IC50 values .

Q. Key Data from this compound Trials

ParameterThis compound + ChemotherapyChemotherapy AloneSource
Median Progression-Free Survival8.0 months7.0 months
Objective Response Rate42% (26/62)16% (10/62)
Grade ≥3 Hypertension Incidence18%2%

Q. Methodological Recommendations

  • Preclinical studies : Use orthotopic or patient-derived xenograft (PDX) models to mimic human tumor microenvironments .
  • Clinical trials : Follow RECIST 1.1 criteria for tumor response evaluation and report confidence intervals for survival endpoints .
  • Data interpretation : Apply causal inference frameworks (e.g., mediation analysis) to distinguish direct drug effects from confounding factors .

Properties

IUPAC Name

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWYDDUDKYVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183035
Record name Cediranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288383-20-0
Record name Cediranib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288383-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cediranib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288383200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cediranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cediranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fLUORO-2-METHYLINDOL-5-YLOXY)-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOSY)QUINAZOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEDIRANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQU9IPY4K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Using a procedure identical to that described in Example 237, 4-chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (2 g, 6.22 mmol), (prepared as described for the starting material in Example 9), was reacted with 4-fluoro-5-hydroxy-2-methylindole (1.23 g, 7.46 mmol), (prepared as described for the starting material in Example 237), to give 4-(4-fluoro-2-methylindol-5-yloxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (1.41 g, 50%).

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C1CC[N+]2(C1)CCC2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol (2.5 g) in 1-methyl-2-pyrrolidinone (25 ml) and methyl tert-butyl ether (1.8 ml) was added potassium carbonate (815 mg). The mixture was degassed by holding under vacuum and letting down with nitrogen. This was carried out five times. The mixture was heated to 80° C. and 4-azoniaspiro[3,4]octane bromide (1.75 g) was added. The mixture was maintained at 80° C. for 3.5 hours. To the hot mixture was added water (27 ml) over 2 hours. The mixture was cooled to 64° C. and the solid filtered. The solid was washed with 1:1 v/v 1-methyl-2-pyrrolidinone/water (5 ml) and then water (4×5 ml). The solid was dried in a vacuum oven to give 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
815 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Azoniaspiro[3,4]octane chloride (1.14 g) was added to a mixture of 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol (2.5 g), 1-methyl-2-pyrrolidinone (25 ml), methyl tert-butyl ether (1.8 ml) and potassium carbonate (815 mg) at 80° C. After stirring at 80° C. for 3 hours water (27 ml) was added over 40 minutes. The mixture was allowed to cool to 20° C. and left overnight. The mixture was reheated to 60° C. and filtered. The filter cake was washed with 1:1 v/v 1-methyl-2-pyrrolidinone/water (5 ml) and then with water (4×5 ml). The solid was dried in a vacuum oven to give 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline.
Name
4-Azoniaspiro[3,4]octane chloride
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
815 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.